Chloroterpyridinepalladium(1+)chloride

Description

The Significance of 2,2':6',2''-Terpyridine as a Tridentate NNN-Type Pincer Ligand in Transition Metal Coordination

2,2':6',2''-terpyridine is a robust NNN-type tridentate pincer ligand, a classification stemming from its three nitrogen donor atoms that coordinate with a metal center in a meridional fashion. researchgate.net This coordination mode imparts a high degree of stability to the resulting metal complexes due to the chelate effect. The three pyridine (B92270) rings are connected by C-C single bonds, allowing for a degree of rotational freedom that enables the ligand to adopt a nearly planar geometry upon chelation with a metal ion. nih.gov This structural feature is crucial for its strong binding and coordinating properties, leading to the formation of highly stable coordination compounds. researchgate.netresearchgate.net The ability of terpyridine to tightly chelate with various metal cations is a cornerstone of its utility in coordination chemistry. nih.gov

The coordination of terpyridine to a metal center, such as palladium(II), typically results in a square-planar geometry, a common configuration for Pd(II) complexes. nih.govacs.org This arrangement influences the electronic properties and reactivity of the complex, making it a valuable building block in various chemical applications. researchgate.net

Electrochemical and Structural Properties of Terpyridine as a "Non-Innocent" Ligand in Redox Chemistry

Terpyridine is often described as a "non-innocent" ligand, meaning it can actively participate in the redox chemistry of its metal complexes. nih.govnih.govchemicalbook.com This characteristic arises from its low-lying π* orbitals, which can accept electrons, thereby stabilizing the metal center in various oxidation states. The ability of the terpyridine ligand to assist in single-electron transfer processes has been observed in complexes with various transition metals, including palladium. nih.gov This redox activity is a key feature that distinguishes terpyridine from "innocent" ligands, which primarily serve as spectator ligands without directly participating in electron transfer. The non-innocent nature of terpyridine allows for the formation of ligand-centered radicals and contributes to the unique electrochemical behavior of its complexes. acs.org

The electrochemical properties of terpyridine-metal complexes can be tuned by modifying the terpyridine scaffold with electron-donating or electron-withdrawing substituents. royalsocietypublishing.org These modifications can alter the energy levels of the ligand's frontier molecular orbitals, thereby influencing the redox potentials of the resulting complexes. royalsocietypublishing.orgrsc.org

Overview of Palladium(II) Coordination Chemistry with Terpyridine Ligands

The coordination of palladium(II) with terpyridine ligands typically results in the formation of four-coordinate, square-planar complexes. nih.gov In the case of Chloroterpyridinepalladium(1+)chloride, the palladium(II) ion is coordinated to the three nitrogen atoms of the terpyridine ligand and one chloride ion, with another chloride ion acting as the counterion. The synthesis of such complexes often involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the terpyridine ligand in a suitable solvent. nih.gov

These complexes have been utilized in a variety of applications, including as catalysts for cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. mdpi.comdntb.gov.ua The stability of the palladium-terpyridine framework contributes to the robustness of these catalysts. Furthermore, the electronic properties of the complex can be modulated by introducing different substituents on the terpyridine ligand, which in turn can influence the catalytic activity. nih.gov

Below is an interactive data table summarizing the coordination properties of Palladium(II) with terpyridine ligands.

| Property | Description |

| Coordination Number | Typically 4 |

| Geometry | Square-planar |

| Ligand Type | Tridentate NNN-pincer |

| Key Interactions | Strong Pd-N bonds |

Emerging Research Frontiers for this compound and Related Species

Recent research has expanded the applications of this compound and related complexes into new and exciting areas. These complexes are being investigated for their potential in supramolecular chemistry, where they can serve as building blocks for the construction of larger, self-assembled architectures. nih.govmdpi.comcolab.ws The rigid and linear nature of the

Another burgeoning area of research is in the development of novel catalytic systems. For instance, palladium-terpyridine complexes have been explored as catalysts for the reduction of nitrophenols and in C-H activation and fluorination reactions. nih.govacs.org The ability of the terpyridine ligand to stabilize different oxidation states of palladium is crucial for these catalytic cycles. nih.gov

Furthermore, the photophysical properties of palladium-terpyridine complexes are being investigated for applications in materials science, such as in the development of luminescent materials and sensors. nih.govresearchgate.net While many palladium complexes are known to quench fluorescence, recent strategies have focused on designing highly fluorescent and phosphorescent palladium complexes. nih.gov The modification of the terpyridine ligand with various functional groups can significantly impact the photophysical properties of the resulting palladium complexes. royalsocietypublishing.orgrsc.org

The table below presents a summary of emerging research areas for this compound and its analogues.

| Research Area | Potential Application |

| Supramolecular Chemistry | Self-assembled materials, molecular switches |

| Catalysis | C-H functionalization, green chemistry |

| Materials Science | Luminescent sensors, optoelectronics |

| Medicinal Chemistry | Anticancer agents |

Structure

2D Structure

Properties

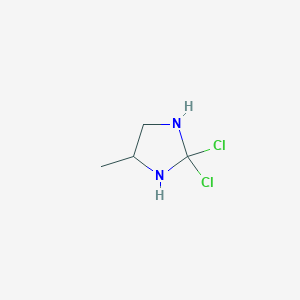

Molecular Formula |

C4H8Cl2N2 |

|---|---|

Molecular Weight |

155.02 g/mol |

IUPAC Name |

2,2-dichloro-4-methylimidazolidine |

InChI |

InChI=1S/C4H8Cl2N2/c1-3-2-7-4(5,6)8-3/h3,7-8H,2H2,1H3 |

InChI Key |

XQOUFENGQCHQGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(N1)(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches for Functionalized Terpyridine Ligands

The versatile coordination chemistry of terpyridine is largely attributable to the ability to introduce a wide array of functional groups onto its scaffold. This functionalization is key to tuning the electronic and steric properties of the resulting metal complexes. Two predominant strategies for constructing these tailored terpyridine ligands are the Kröhnke condensation and palladium-catalyzed cross-coupling reactions.

Kröhnke Condensation and its Variants

The Kröhnke condensation is a classical and widely employed method for the synthesis of substituted pyridines, including terpyridines. wikipedia.orgmdpi.com The fundamental reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium (B1175870) acetate, to form the central pyridine (B92270) ring of the terpyridine. wikipedia.orgdrugfuture.com

The mechanism commences with the enolization of the α-pyridinium methyl ketone, which then undergoes a Michael addition to the α,β-unsaturated ketone. wikipedia.org The resulting 1,5-dicarbonyl intermediate subsequently reacts with ammonia (B1221849), leading to cyclization and dehydration to form a dihydropyridine. A final oxidation step yields the aromatic terpyridine ring system. mdpi.com

Numerous variations of the Kröhnke synthesis have been developed to improve yields, simplify procedures, and expand the scope of accessible functional groups. One-pot variants, where the α,β-unsaturated carbonyl is generated in situ from an aldehyde and a methyl ketone, are particularly common for the synthesis of 4'-aryl-2,2':6',2''-terpyridines. mdpi.com These one-pot approaches offer increased efficiency by reducing the number of isolation and purification steps.

Table 1: Comparison of Classical and One-Pot Kröhnke Condensation for Terpyridine Synthesis

| Feature | Classical Kröhnke Condensation | One-Pot Kröhnke Condensation |

| Reactants | Pre-formed α,β-unsaturated carbonyl, α-pyridinium methyl ketone salt, ammonia source | Aldehyde, methyl ketone (2 equivalents), ammonia source |

| Key Steps | Michael addition, cyclization, dehydration, oxidation | In situ formation of α,β-unsaturated carbonyl, Michael addition, cyclization, dehydration, oxidation |

| Advantages | Stepwise control over intermediates | Increased efficiency, reduced reaction time and waste |

| Disadvantages | Requires synthesis and isolation of the enone intermediate | Potential for side reactions and lower yields for certain substrates |

Palladium-Catalyzed Cross-Coupling Reactions for Terpyridine Scaffold Construction

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the terpyridine framework, offering a high degree of control over the introduction of various substituents. rsc.orgrsc.org These methods are particularly advantageous for creating unsymmetrically substituted terpyridines, which can be challenging to access through classical condensation methods. The most commonly employed cross-coupling reactions in this context include the Suzuki, Stille, and Sonogashira reactions.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. mdpi.com This reaction is widely used due to the commercial availability and stability of many boronic acids and its tolerance of a wide range of functional groups. For terpyridine synthesis, this typically involves coupling a pyridylboronic acid with a dihalopyridine or vice versa.

The Stille coupling utilizes an organotin compound (stannane) as the organometallic coupling partner. rsc.org A key advantage of the Stille reaction is its high tolerance for various functional groups. The synthesis of terpyridines via Stille coupling often involves the reaction of a stannylpyridine with a dihalopyridine. rsc.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is particularly useful for introducing alkynyl functionalities into the terpyridine scaffold, which can serve as handles for further derivatization.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Terpyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Halide/Triflate Partner | Key Features |

| Suzuki | Organoboron (e.g., boronic acid) | Aryl/vinyl halide or triflate | Mild reaction conditions, high functional group tolerance, commercially available reagents |

| Stille | Organotin (stannane) | Aryl/vinyl halide or triflate | High functional group tolerance, stable organotin reagents |

| Sonogashira | Terminal alkyne | Aryl/vinyl halide | Introduction of alkynyl groups, mild reaction conditions |

Direct Synthesis Protocols for [Pd(terpy)Cl]Cl

The direct synthesis of chloroterpyridinepalladium(1+)chloride is a straightforward and efficient method that involves the reaction of a suitable palladium precursor with the terpyridine ligand.

Reaction Conditions and Solvent System Optimization (e.g., Acetonitrile/Water)

The synthesis of [Pd(terpy)Cl]Cl is typically achieved by reacting the terpyridine ligand with a palladium(II) salt in an appropriate solvent system. A common procedure involves the use of a mixed solvent system, such as methanol-water, to facilitate the dissolution of both the organic ligand and the inorganic palladium salt. researchgate.net The reaction is often carried out at elevated temperatures to ensure complete complexation.

While methanol-water is a frequently used solvent mixture, the optimization of the solvent system can be crucial for maximizing yield and purity. Acetonitrile/water mixtures have also been employed in the synthesis of similar palladium complexes. The choice of solvent can influence the solubility of reactants and products, the reaction rate, and the potential for side reactions. For instance, the coordination ability of the solvent can play a role; strongly coordinating solvents might compete with the terpyridine ligand for binding to the palladium center. The ratio of the organic solvent to water is also a critical parameter to control, as it affects the polarity of the medium and the solubility of the ionic palladium precursor.

Precursor Chemistry: Utilization of K₂[PdCl₄]

Potassium tetrachloropalladate(II) (K₂[PdCl₄]) is a widely used and convenient precursor for the synthesis of [Pd(terpy)Cl]Cl. researchgate.net This salt is readily available, stable, and soluble in water and polar organic solvents, making it an ideal starting material.

The reaction involves the displacement of the chloride ligands from the [PdCl₄]²⁻ anion by the tridentate terpyridine ligand. The stoichiometry of the reaction is a 1:1 molar ratio of K₂[PdCl₄] to terpyridine. The reaction proceeds as follows:

K₂[PdCl₄] + terpy → [Pd(terpy)Cl]Cl + 2 KCl

The formation of the stable five-membered chelate rings with the palladium(II) center is the thermodynamic driving force for the reaction. The product, [Pd(terpy)Cl]Cl, typically precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Synthesis of Aquated this compound Precursors

The aquated form of the chloroterpyridinepalladium(1+) complex, [Pd(terpy)(H₂O)]²⁺, is an important precursor for studying the kinetics and mechanisms of ligand substitution reactions, as the coordinated water molecule is labile and easily displaced by other ligands.

The synthesis of the aquated complex can be achieved from [Pd(terpy)Cl]Cl through a metathesis reaction. rsc.org Treatment of an aqueous solution of [Pd(terpy)Cl]Cl with a silver salt, such as silver nitrate (B79036) (AgNO₃), results in the precipitation of silver chloride (AgCl). This removes the coordinated chloride ligand from the inner coordination sphere of the palladium complex, allowing a water molecule to coordinate in its place. rsc.org

[Pd(terpy)Cl]Cl + AgNO₃ + H₂O → Pd(terpy)(H₂O)₂ + AgCl(s)

Following the removal of the precipitated AgCl by filtration, the resulting solution contains the desired aquated complex, [Pd(terpy)(H₂O)]²⁺, with non-coordinating counter-ions such as nitrate or perchlorate. The isolation of the aquated complex as a solid salt can be challenging due to its high solubility in water. rsc.org However, the aqueous solution of the aquated precursor is readily usable for subsequent reactions. The hydroxo complex, [Pd(terpy)(OH)]ClO₄·H₂O, has been successfully isolated by adjusting the pH of a solution containing the aquated species. rsc.org

Induced Aquation of [Pd(terpy)Cl]Cl

The substitution of the chloride ligand in the [Pd(terpy)Cl]⁺ cation by a water molecule, a process known as aquation, is a critical first step in many of its subsequent reactions in aqueous media. This process yields the aqua complex, [Pd(terpy)(H₂O)]²⁺. The [Pd(terpy)Cl]⁺ complex is known to be highly labile, indicating that this substitution occurs readily. researchgate.net

Kinetic studies on the substitution reactions of [Pd(terpy)Cl]⁺ with various nucleophiles have shown that these reactions proceed via an associative mechanism. researchgate.netacs.org This is characterized by the formation of a five-coordinate transition state where the entering nucleophile (in this case, a water molecule) binds to the palladium center before the chloride ligand departs. The negative entropies and volumes of activation observed in related substitution reactions support a significant degree of bond-making in the transition state. researchgate.net

While specific kinetic data for the aquation of [Pd(terpy)Cl]⁺ is not extensively detailed in the cited literature, the high reactivity of the complex in substitution reactions suggests that the aquation process is facile. researchgate.netacs.org The resulting aqua complex, [Pd(terpy)(H₂O)]²⁺, is itself a versatile precursor for further functionalization. acs.org

Ligand Exchange Strategies for [Pd(terpy)(H₂O)]²⁺ Formation

Once formed, the [Pd(terpy)(H₂O)]²⁺ complex is an excellent substrate for a variety of ligand exchange reactions. The coordinated water molecule is a good leaving group, facilitating the introduction of a wide array of other ligands. The stability of the resulting ternary palladium(II) complexes with ligands such as amino acids, peptides, and DNA constituents has been investigated. The coordination of these biomolecules is pH-dependent.

The aqua complex [Pd(terpy)(H₂O)]²⁺ itself participates in pH-dependent equilibria in aqueous solution. These equilibria include the deprotonation of the coordinated water molecule to form a hydroxo species and the formation of a dimeric μ-hydroxo complex. The pKa value for the deprotonation of the coordinated water molecule in [Pd(terpy)(H₂O)]²⁺ has been determined to be 5.52. The equilibrium for the dimerization to form [(terpy)Pd(μ-OH)₂Pd(terpy)]²⁺ is also significant.

Below is a table summarizing the key equilibrium constants for [Pd(terpy)(H₂O)]²⁺ in aqueous solution.

| Equilibrium | Species Formed | pKa / log K |

| Deprotonation | [Pd(terpy)(OH)]⁺ | 5.52 |

| Dimerization | [(terpy)Pd(μ-OH)₂Pd(terpy)]²⁺ | 4.45 (log Kd) |

Cyclometalation Strategies for Related Palladium(II) Terpyridine Complexes

Cyclometalation, a reaction involving the intramolecular activation of a C-H bond and the formation of a carbon-metal bond, is a powerful tool for creating rigid and stable organometallic structures. In the context of palladium(II) terpyridine chemistry, this often leads to the formation of pincer-type complexes with unique electronic and catalytic properties.

C-H Activation Pathways Leading to N^C^N Coordinated Species

The classic N^N^N coordination of the 2,2′:6′,2″-terpyridine ligand can be transformed into an N^C^N coordination mode through C-H activation. This typically involves the metalation of one of the pyridine rings. While direct "rollover" cyclometalation of the standard [Pd(terpy)Cl]⁺ complex has proven difficult to achieve chemically, the use of terpyridine stereoisomers has been successful. rsc.org

For instance, palladium(II) complexes with 2,3′:5′,2″-terpyridine and 2,2′:4′,2″-terpyridine have been synthesized to yield neutral N^C^N-coordinated complexes of the type [Pd(Y-terpy)Cl]. rsc.orgmdpi.com This synthesis is achieved by reacting K₂[PdCl₄] with the respective terpyridine isomer. rsc.org The resulting complexes exhibit a central Pd-C bond, which significantly influences their electronic properties compared to the parent N^N^N complexes. rsc.org The C-H activation step is a key process in forming these thermodynamically stable palladacycles.

Isomeric Considerations in Cyclometalated Terpyridine Derivatives

The specific isomer of the terpyridine ligand used has a profound impact on the resulting cyclometalated complex. The use of asymmetric terpyridine isomers can lead to the formation of different structural isomers of the final product. For example, changing the position of the carbon-metal bond within a polypyridyl ligand framework can dramatically influence the properties of the complex.

Research on different terpyridine stereoisomers, such as the 2,3′:5′,2″ and 2,2′:4′,2″ isomers, has shown that N^C^N cyclometalated complexes can be successfully synthesized. rsc.orgmdpi.com In contrast, attempts to create C^N^N cyclometalated complexes using 2,2′:6′,3″- and 2,2′:6′,4″-terpy isomers were not successful under similar conditions. rsc.org This highlights the critical role of the ligand's isomeric structure in directing the C-H activation and cyclometalation process. The electronic properties, such as ligand-centered reduction potentials, are also sensitive to the isomeric form of the cyclometalated terpyridine ligand. rsc.org

Synthesis of Multinuclear and Supported Terpyridine-Palladium Architectures

The terpyridine ligand is an excellent building block for the construction of more complex multinuclear and supported materials due to its strong chelating ability and rigid structure.

Bimetallic Palladium-Nickel Terpyridine Systems

The development of heterobimetallic systems containing both palladium and nickel offers the potential for synergistic effects in catalysis. One approach to creating such systems is through the fabrication of supported catalysts. A notable example is a terpyridine-based hetero-bimetallic Ni/Pd nanosheet supported on graphene oxide (GO@Tpy-Ni/Pd). rsc.org This material has demonstrated high catalytic activity in Suzuki coupling reactions. rsc.org The synergistic effect between palladium and nickel is believed to be a key factor in its enhanced performance, with evidence suggesting the formation of Ni(0)/Pd(0) clusters on the catalytic surface through electron transfer. rsc.org While this represents a supported system, the principles of using terpyridine to bring different metal centers into close proximity are fundamental to the design of discrete bimetallic complexes as well.

Integration into Heterogeneous Support Materials (e.g., Graphene Oxide)

The immobilization of homogeneous catalysts onto solid supports represents a significant advancement in catalysis, bridging the gap between homogeneous and heterogeneous systems. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation, recyclability, and enhanced stability. Graphene oxide (GO) has emerged as a promising support material due to its large surface area, abundant oxygen-containing functional groups, and good mechanical properties. researchgate.netrsc.org The integration of palladium complexes, such as those containing terpyridine ligands, onto graphene oxide has been explored to develop robust and reusable catalytic systems for various organic transformations.

A notable example is the fabrication of a terpyridine-based palladium(II) organometallic framework supported on graphene oxide. rsc.orgrsc.org This heterogeneous catalyst was designed for carbon-carbon bond-forming reactions, specifically the Suzuki coupling reaction. The synthesis involves a multi-step process that begins with the functionalization of graphene oxide with a terpyridine-containing ligand, followed by the coordination of palladium(II) ions.

The preparation of the support material typically starts with the synthesis of graphene oxide from graphite (B72142) powder using modified Hummers' methods. mdpi.com The resulting GO is then chemically modified to introduce anchor points for the terpyridine ligand. One common strategy involves the covalent attachment of the ligand to the GO surface. For instance, terpyridine derivatives can be linked to GO, creating a chelating surface ready for metal complexation. rsc.orgrsc.org

The subsequent immobilization of the palladium complex is achieved by treating the terpyridine-functionalized GO with a palladium(II) salt, such as palladium(II) chloride. researchgate.net The strong coordination affinity between the terpyridine moieties and the palladium ions leads to the formation of a stable, anchored palladium complex on the graphene oxide sheets.

The resulting material, a graphene oxide-supported terpyridine-palladium(II) complex, exhibits high catalytic activity in Suzuki coupling reactions under mild conditions. rsc.orgrsc.org The synergistic effect between the palladium catalyst and the graphene oxide support can lead to enhanced catalytic performance compared to the homogeneous counterpart. rsc.orgrsc.org The large surface area of GO allows for a high dispersion of the catalytic sites, increasing their accessibility to the reactants.

A key advantage of these heterogeneous catalysts is their recyclability. After the reaction, the catalyst can be easily separated from the reaction mixture by filtration and reused in subsequent catalytic cycles with minimal loss of activity. rsc.orgrsc.org This reusability is a critical factor for the development of sustainable and cost-effective chemical processes.

Below is a data table summarizing the catalytic performance of a graphene oxide-supported terpyridine-palladium(II)/nickel(II) bimetallic catalyst in the Suzuki coupling reaction of 4-iodotoluene (B166478) with phenylboronic acid, as reported in a study. rsc.orgrsc.org

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Recycling Run |

| 1 | GO@Tpy-Pd1/Ni10 | 50 | 0.5 | 99 | 1st |

| 2 | GO@Tpy-Pd1/Ni10 | 50 | 0.5 | 98 | 2nd |

| 3 | GO@Tpy-Pd1/Ni10 | 50 | 0.5 | 98 | 3rd |

| 4 | GO@Tpy-Pd1/Ni10 | 50 | 0.5 | 97 | 4th |

| 5 | GO@Tpy-Pd1/Ni10 | 50 | 0.5 | 96 | 5th |

Reaction conditions: 4-iodotoluene (0.2 mmol), phenylboronic acid (0.3 mmol), K2CO3 (0.4 mmol), catalyst (2.0 mg), in 2 mL H2O/EtOH (1:1, v/v). rsc.org

The data demonstrates the high efficiency and excellent reusability of the graphene oxide-supported catalyst, maintaining high yields over multiple cycles. rsc.orgrsc.org This highlights the potential of integrating chloroterpyridinepalladium(II) chloride and similar complexes into heterogeneous support materials like graphene oxide for developing advanced and practical catalytic systems.

Coordination Chemistry and Molecular Structure Elucidation

Geometry and Coordination Environment of Palladium(II) in Terpyridine Complexes

Palladium(II) ions, with a d⁸ electron configuration, predominantly form square-planar complexes. nih.govacs.org The coordination of a tridentate ligand like 2,2′:6′,2″-terpyridine significantly influences this geometric preference.

In complexes such as [Pd(tpy)Cl]⁺, the palladium(II) center is four-coordinated, defined by the three nitrogen atoms of the terpyridine ligand and a single chlorine atom. scilit.com This arrangement results in a distorted square-planar geometry. iucr.orgnih.gov The distortion from an ideal square plane is primarily due to the geometric constraints imposed by the tridentate terpyridine ligand, which has a specific bite angle. nih.gov The tight N-Pd-N chelate angles created by the terpyridine ligand are a significant contributor to this distortion. nih.gov For instance, in a related nitrato complex, the N-Pd-N angles were found to be 81.26(17)° and 81.03(16)°, deviating substantially from the ideal 90° of a perfect square-planar geometry. nih.gov

Influence of Ligand Isomerism on Palladium Coordination

The connectivity of the pyridine (B92270) rings in the terpyridine ligand can be varied, leading to different isomers. This isomerism has a profound impact on the resulting coordination mode with the palladium center.

While the 2,2′:6′,2″-terpyridine isomer exclusively binds in an N^N^N fashion, other stereoisomers, such as 2,3′:5′,2″- and 2,2′:4′,2″-terpyridine, can undergo C-H activation to form cyclometalated complexes with a tridentate N^C^N binding mode. mdpi.com This process involves the formation of a direct palladium-carbon bond. mdpi.com In contrast to the cationic N^N^N coordinated [M(terpy)X]⁺ complexes, the N^C^N coordination results in neutral [M(Y-terpy)X] complexes (where Y-terpy represents the cyclometalated ligand isomer). mdpi.com This fundamental change in binding mode significantly alters the electronic properties and reactivity of the palladium center.

Modifications to the terpyridine scaffold, such as the introduction of various substituents, can fine-tune the steric and electronic properties of the ligand, which in turn affects the palladium complex. acs.orgroyalsocietypublishing.org Electron-donating or withdrawing groups on the terpyridine rings can modulate the electron density at the palladium center, influencing its reactivity and spectroscopic properties. acs.org Steric bulk introduced by substituents can also impact the coordination geometry and the accessibility of the metal center for further reactions. chemrxiv.org For example, a study on a series of [PdCl(L)]Cl complexes, where L represents various 4'-(substituted-phenyl)-2,2':6',2''-terpyridine ligands, demonstrated how different substituents influence the properties of the complexes. nih.gov

Crystallographic Analysis of Chloroterpyridinepalladium(1+)chloride and Analogs

Single-crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of coordination complexes. The crystal structure of chloro(2,2′,2″-terpyridine)palladium(II)chloride dihydrate has been determined, providing valuable insights into its solid-state arrangement. scilit.com

The structure confirms the distorted square-planar coordination around the palladium(II) ion. scilit.com The complex consists of the [Pd(tpy)Cl]⁺ cation and a chloride anion. The crystallographic data for this compound and a related nitrato analog are presented below to highlight key structural parameters.

Interactive Table: Selected Crystallographic Data for [Pd(tpy)Cl]Cl·2H₂O and a Related Analog

| Parameter | [Pd(tpy)Cl]Cl·2H₂O | [Pd(terpy)(NO₃)]NO₃ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnma | P2₁/n |

| a (Å) | 16.21(1) | 9.771(2) |

| b (Å) | 13.911(9) | 12.083(3) |

| c (Å) | 6.883(5) | 13.754(3) |

| β (°) | 90 | 98.45(2) |

| Pd-N (central) (Å) | 2.01(2) | 1.917(4) |

| Pd-N (outer) (Å) | 1.95(2), 1.95(2) | 2.030(4), 2.023(4) |

| Pd-Cl/O (Å) | 2.296(6) | 2.028(3) |

| N(central)-Pd-N(outer) (°) | 81.1(6), 81.1(6) | 81.26(17), 81.03(16) |

Data for [Pd(tpy)Cl]Cl·2H₂O sourced from Intille, G. M., et al. (1972). scilit.com Data for [Pd(terpy)(NO₃)]NO₃ sourced from Acta Crystallographica Section E (2021). iucr.orgnih.gov

The bond lengths and angles from the crystallographic data quantitatively describe the coordination environment. The Pd-N bond to the central pyridine ring is often slightly different from the bonds to the outer rings, a common feature in such pincer complexes. nih.gov The Pd-Cl bond length is typical for palladium(II) chloro complexes. The acute N-Pd-N bite angles are a direct consequence of the tridentate nature of the terpyridine ligand and are the primary source of the distortion from ideal square-planar geometry. nih.gov

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the analogous compound, chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, [Pt(terpy)Cl]Cl·2H₂O, detailed crystallographic studies have been performed, revealing its molecular structure and crystal lattice parameters. tubitak.gov.tr The platinum complex crystallizes in the monoclinic space group P2₁/n. researchgate.net The study of the palladium analogue, chloro(2,2',2''-terpyridine)palladium(II) chloride dihydrate, has also been reported, confirming its structure. scilit.com

Given the close similarity between palladium(II) and platinum(II) complexes with the same ligands, the crystallographic data for the platinum analogue provides a valuable reference for understanding the structure of the palladium compound. The coordination geometry around the central metal ion is essentially square-planar, with distortions arising from the geometric constraints of the tridentate terpyridine ligand. tubitak.gov.tr

Table 1: Comparative Crystallographic Data for [M(terpy)Cl]Cl·2H₂O (M = Pt)

| Parameter | [Pt(terpy)Cl]Cl·2H₂O researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.908(3) |

| b (Å) | 17.0670(11) |

| c (Å) | 13.8390(10) |

| β (°) | 98.607(4) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

In the analogous platinum complex, the planar cations stack in a head-to-tail orientation. tubitak.gov.tr This arrangement is common for such planar complexes and is driven by the desire to maximize attractive intermolecular forces while minimizing repulsion. The crystal structure of the dihydrate form indicates the presence of water molecules and chloride counter-ions, which play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds. Potential interactions include hydrogen bonds between the water molecules and the chloride ions, as well as weaker C-H···Cl interactions between the terpyridine ligand and the chloride anion. researchgate.net These non-covalent interactions are fundamental to the stability and properties of molecular crystals. rsc.org The analysis of Hirshfeld surfaces is a modern computational tool used to visualize and quantify such intermolecular contacts within a crystal lattice. nih.govresearchgate.net

Ligand-Metal Connectivity and Bond Parameter Analysis

The bonding between the palladium center and the terpyridine and chloride ligands is characterized by specific bond lengths and angles that provide insight into the electronic structure of the complex.

Palladium-Nitrogen Bond Distances and Angles

In the [Pd(terpy)Cl]⁺ cation, the palladium(II) center is coordinated by the three nitrogen atoms of the terpyridine ligand and one chloride ion in a distorted square-planar geometry. A characteristic feature of terpyridine complexes is the difference in bond lengths between the central and terminal metal-nitrogen bonds. The Pd-N bond to the central pyridine ring is typically shorter than the bonds to the two terminal pyridine rings. This difference arises from the geometric constraints of the tridentate ligand and electronic effects.

For comparison, in the related complex [Pt(terpy)(tu)]²⁺ (where tu is thiourea), the central Pt-N bond distance is 1.971(14) Å, which is significantly shorter than the two terminal Pt-N distances of 2.078(15) Å and 2.045(15) Å. researchgate.net A similar trend is expected for the palladium analogue. The N-Pd-N angles within the chelate rings are constrained to be acute (significantly less than 90°), which is the primary source of distortion from an ideal square-planar geometry. tubitak.gov.tr

Table 2: Selected Bond Distances (Å) and Angles (°) for the analogous [Pt(terpy)Cl]⁺ cation

| Bond/Angle | Length (Å) / Degrees (°) |

| Pt-Cl | 2.303(2) mdpi.com |

| Pt-N(central) | 1.941(4) mdpi.com |

| Pt-N(terminal) | ~2.03 (average est.) |

| N(central)-Pt-Cl | ~180 (trans) |

| N-Pt-N | ~81 (bite angle) |

Note: Data is for the platinum analogue and serves as a reference.

Trans Influence Effects in Palladium(II) Terpyridine Systems

The trans influence is a thermodynamic phenomenon that describes the effect of a ligand on the length of the bond trans to it in the ground state of a complex. arizona.edu It is distinct from the kinetic trans effect, which relates to substitution rates. scispace.com The trans influence is attributed to competition for the same metal orbitals between two trans ligands. A strong σ-donating ligand will weaken the bond to the ligand positioned opposite to it. arizona.edumdpi.com

In the [Pd(terpy)Cl]⁺ cation, the central nitrogen atom (N_central) of the terpyridine ligand is trans to the chloride ligand. The two terminal nitrogen atoms (N_terminal) are trans to each other. The relative σ-donor strengths of the ligands determine the bond lengths. The central M-N bond in terpyridine complexes is generally stronger and shorter. This strengthening is partly due to the chelate effect and the geometry of the ligand.

The chloride ligand has a moderate trans influence. researchgate.net In contrast, the nitrogen donors of the pyridine rings also exert a trans influence. The difference in the Pd-N bond lengths (central vs. terminal) is a manifestation of the structural constraints of the ligand, but the trans influence also plays a role. The bond trans to the stronger σ-donor will be elongated. For instance, in cyclometalated palladium complexes, a Pd-Cl bond trans to a strongly donating carbon atom is significantly longer than a Pd-Cl bond trans to a nitrogen atom. mdpi.com In the [Pd(terpy)Cl]⁺ system, the key comparison is between the Pd-N(terminal) bonds, which are mutually trans, and the Pd-Cl bond, which is trans to the Pd-N(central) bond. The inherent strength of the central nitrogen's coordination typically results in a shorter Pd-N(central) bond, and its trans influence on the Pd-Cl bond can be analyzed through detailed structural and computational studies. mdpi.com

Spectroscopic and Advanced Computational Investigations

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the ground-state electronic structure and geometric parameters of molecules. For Chloroterpyridinepalladium(1+)chloride, DFT calculations are used to obtain an optimized molecular geometry, which corresponds to the minimum energy conformation of the complex. These calculations consistently predict a distorted square-planar geometry for the [Pd(terpy)Cl]⁺ cation, which is in excellent agreement with experimental data from X-ray crystallography. researchgate.net

DFT provides precise values for bond lengths and angles, offering a detailed view of the coordination sphere. For instance, calculations can determine the Pd-N distances for the central and terminal pyridine (B92270) rings of the terpyridine ligand and the Pd-Cl bond length. Furthermore, DFT calculations yield the charge distribution within the molecule, showing the partial positive charge on the palladium atom and the partial negative charges on the nitrogen and chlorine atoms, which helps in understanding the polarity and reactivity of the bonds.

Table 2: DFT-Calculated vs. Experimental Geometrical Parameters for the [Pd(terpy)Cl]⁺ Cation

| Parameter | DFT Calculated Value (Å) | Experimental Value (Å) researchgate.net |

|---|---|---|

| Pd-N (central) | ~2.00 | Not specified separately |

| Pd-N (terminal) | ~2.01 | 2.005 (average) |

| Pd-Cl | ~2.31 | 2.305 |

Note: Calculated values can differ based on the chosen functional and basis set.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the electronic excited states of molecules. It is a powerful tool for predicting and interpreting the UV-Vis absorption spectra of transition metal complexes like this compound.

TDDFT calculations provide information on vertical excitation energies (which correspond to absorption maxima, λₘₐₓ), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions involved. For this complex, the main transitions observed in the UV-Vis spectrum are typically assigned as:

Metal-to-Ligand Charge Transfer (MLCT): Transitions involving the promotion of an electron from a metal-centered d-orbital (on Pd) to a ligand-centered π* orbital (on terpyridine).

Intra-Ligand Charge Transfer (ILCT): Transitions occurring within the terpyridine ligand, usually π → π* transitions.

Ligand-to-Metal Charge Transfer (LMCT): Transitions from a ligand-based orbital (e.g., from the chloride ligand) to an empty or partially filled metal d-orbital.

By analyzing the molecular orbitals involved in each calculated transition, a detailed assignment of the experimental spectrum can be achieved.

Table 3: Representative TDDFT Prediction for the UV-Vis Spectrum of [Pd(terpy)Cl]⁺

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~350 | 0.08 | HOMO → LUMO | d(Pd) → π*(terpy) |

| ~335 | 0.15 | HOMO-1 → LUMO | d(Pd)/p(Cl) → π*(terpy) |

| ~280 | 0.55 | HOMO-2 → LUMO+1 | π(terpy) → π*(terpy) |

| ~250 | 0.48 | HOMO-3 → LUMO+2 | π(terpy) → π*(terpy) |

Note: These are illustrative results. Actual values depend on the computational methodology.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

In this compound, FMO analysis typically reveals:

HOMO: The HOMO is often predominantly localized on the palladium d-orbitals, with some contribution from the p-orbitals of the chloride ligand. This orbital acts as the primary electron donor in electronic transitions or reactions.

LUMO: The LUMO is generally centered on the π-system of the terpyridine ligand, specifically having π* character. This orbital serves as the primary electron acceptor.

The spatial distribution of these orbitals confirms the nature of the low-energy electronic transitions as MLCT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally indicates that the molecule is more easily excitable and more chemically reactive. irjweb.com

Table 4: Typical FMO Energy Values for [Pd(terpy)Cl]⁺

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| LUMO | -1.5 to -2.0 | π* (terpyridine) |

| HOMO | -5.5 to -6.0 | d (Palladium) |

| HOMO-LUMO Gap (ΔE) | ~4.0 | - |

Note: Absolute energy values are dependent on the computational level and are less important than the energy gap and orbital character.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing molecular orbitals into Lewis-type structures (bonds, lone pairs). This method is used to analyze charge transfer, delocalization, and donor-acceptor interactions within the this compound complex.

NBO analysis quantifies the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this complex, key interactions include:

Donation from the nitrogen lone pairs (LP) of the terpyridine ligand to the empty d-orbitals of the Pd(II) center.

Donation from the chloride lone pairs (LP) to the empty d-orbitals of the Pd(II) center.

Hyperconjugative interactions, such as delocalization from the Pd-Cl or Pd-N bonding orbitals into the π* anti-bonding orbitals of the terpyridine ring.

Table 5: Illustrative NBO Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | LP* (Pd) | High (>20) | N→Pd coordination bond |

| LP (Cl) | LP* (Pd) | Moderate (~10-15) | Cl→Pd coordination bond |

| σ (Pd-N) | π* (terpy ring) | Low (~1-3) | Hyperconjugation/Delocalization |

Note: LP denotes a lone pair and LP denotes an empty valence/Rydberg orbital.*

Quantum chemical calculations, primarily using DFT, are instrumental in elucidating reaction mechanisms involving this compound. rsc.org These computations can map the entire potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the transition state structures that connect them.

A common application is the study of ligand substitution reactions, such as the aquation of the complex where the chloride ligand is replaced by a water molecule—a key step for the interaction of such complexes with biological targets. mdpi.com Calculations can determine the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed. By comparing the energies of different possible pathways (e.g., associative vs. dissociative mechanisms), the most favorable reaction mechanism can be predicted. This provides invaluable molecular-level insight into the reactivity and kinetic lability of the complex. researchgate.net

Table 6: Example of Calculated Reaction Energetics for Ligand Substitution

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | [Pd(terpy)Cl]⁺ + H₂O | 0.0 |

| Transition State | [Pd(terpy)Cl(H₂O)]⁺ ‡ | +15 to +25 (Activation Energy) |

| Products | [Pd(terpy)(H₂O)]²⁺ + Cl⁻ | Variable (can be endo- or exothermic) |

Note: Values are hypothetical and represent a typical range for such a reaction.

Hybrid QM/MM Methods (e.g., IMOMM) for Larger Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods represent a powerful computational strategy for studying large molecular systems where a full quantum mechanical treatment is computationally prohibitive. kit.eduwikipedia.org This approach partitions the system into two regions: a smaller, electronically significant part treated with high-accuracy quantum mechanics (QM), and a larger surrounding environment described by the more computationally efficient molecular mechanics (MM) force field. kit.edu For a compound like this compound, the QM region would typically encompass the palladium ion and the chloroterpyridine ligand, as this is the center of electronic activity, such as in chemical reactions or spectroscopic transitions. The surrounding environment, which could include solvent molecules or a larger supramolecular assembly, would be treated as the MM region.

The primary advantage of this multiscale modeling approach is its balance of accuracy and computational efficiency. wikipedia.org The total energy of the system in an additive QM/MM scheme is calculated as the sum of the energy of the QM region, the energy of the MM region, and a term that describes the interaction between the two.

E_total = E_QM(inner) + E_MM(outer) + E_QM/MM(interaction)

The interaction term, E_QM/MM, is crucial for obtaining accurate results. It can be modeled at different levels of theory, with the most common being mechanical embedding and electronic embedding. wikipedia.org In electronic embedding, the electrostatic interactions between the QM and MM regions are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the charge distribution of the MM environment. wikipedia.orgnih.gov This provides a more physically realistic description than mechanical embedding, which does not account for this polarization.

Methods like the Integrated Molecular Orbital and Molecular Mechanics (IMOMM) are well-established implementations of this hybrid approach. They are particularly valuable for transition metal complexes, where the electronic structure of the metal center is highly sensitive to its coordination environment.

Detailed computational studies on structurally similar square planar palladium complexes have demonstrated the necessity of QM/MM approaches. acs.org For instance, investigations into d8 palladium complexes revealed that while full Density Functional Theory (DFT) calculations on the isolated complex failed to reproduce the experimentally observed distortions from ideal square planar geometry, hybrid QM/MM calculations provided much better agreement with X-ray crystallographic data. acs.org The success of the QM/MM model in these cases was attributed to its ability to incorporate non-covalent interactions, such as π-π stacking, from the surrounding environment (treated by MM) which significantly influenced the geometry of the QM region. acs.org

By applying a QM/MM methodology, researchers can accurately model key geometric parameters and energetic properties of the Chloroterpyridinepalladium(1+) core while realistically accounting for the steric and electrostatic influence of its extended environment. This is indispensable for simulating the behavior of the complex in realistic settings, such as in solution or when interacting with biological macromolecules. mdpi.com

The following table illustrates a hypothetical comparison of key structural parameters for a palladium complex, demonstrating the improved accuracy typically achieved with QM/MM methods over pure QM calculations on an isolated molecule when environmental effects are significant.

| Parameter | X-ray Crystallography (Experimental) | Full QM (DFT) Calculation (Isolated) | Hybrid QM/MM Calculation |

|---|---|---|---|

| Pd-N1 Bond Length (Å) | 2.025 | 2.050 | 2.028 |

| Pd-Cl Bond Length (Å) | 2.290 | 2.325 | 2.293 |

| N1-Pd-N2 Bond Angle (°) | 80.5 | 81.5 | 80.6 |

| Cl-Pd-N3 Bond Angle (°) | 178.0 | 179.5 | 178.2 |

Reaction Mechanisms and Kinetic Studies in Catalysis

Mechanistic Insights into Palladium(II) Terpyridine-Catalyzed Reactions

The tridentate terpyridine (tpy) ligand plays a crucial role in modulating the reactivity and stability of the palladium center throughout the catalytic cycle. Its strong chelation and electronic properties influence the fundamental steps of the reaction mechanism.

Oxidative addition and reductive elimination are cornerstone processes in many palladium-catalyzed cross-coupling reactions. wikipedia.orgcsbsju.edu The catalytic cycle typically begins with a Pd(0) species, which undergoes oxidative addition with a substrate (e.g., an aryl halide, C-X). This step involves the formal oxidation of the palladium center from Pd(0) to Pd(II) and an increase in its coordination number as the C and X fragments add to the metal. wikipedia.orglibretexts.org

While chloroterpyridinepalladium(II) chloride is a Pd(II) precatalyst, it is often reduced in situ to the active Pd(0) species to initiate the catalytic cycle. libretexts.org The terpyridine ligand, with its rigid pincer-like coordination, stabilizes the palladium center but can also influence the feasibility and rate of oxidative addition. Following transmetalation, where an organometallic reagent transfers its organic group to the palladium complex, the cycle culminates in reductive elimination. csbsju.edu This final step involves the formation of the new C-C or C-heteroatom bond and the regeneration of the catalytically active Pd(0) species. wikipedia.orglibretexts.org Reductive elimination is the reverse of oxidative addition and is favored when the newly formed bond is strong and the participating groups are adjacent in the metal's coordination sphere. wikipedia.org

In some heteroleptic systems, the terpyridine ligand has been shown to facilitate the transmetalation step with aryl boronic acids, while a second, different ligand is required for the subsequent oxidation and reductive elimination to form a high-valent Pd-F species. acs.org

Table 1: Key Steps in a Generic Pd-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

| Activation | Reduction of Pd(II) precatalyst to the active Pd(0) species. | +2 → 0 |

| Oxidative Addition | The Pd(0) catalyst reacts with an organic halide (R-X), breaking the R-X bond and forming a Pd(II) complex. | 0 → +2 |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group (R') to the Pd(II) complex, displacing the halide (X). | No Change |

| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium, forming the final product (R-R') and regenerating the Pd(0) catalyst. | +2 → 0 |

Beyond the traditional two-electron pathways, mechanisms involving single electron transfer (SET) are gaining recognition in palladium catalysis. nih.gov These processes involve odd-electron palladium species, such as Pd(I) or Pd(III). chemrxiv.org The terpyridine ligand, with its ability to stabilize different metal oxidation states, can facilitate SET pathways. nih.gov

In certain transformations, a tpy-Pd(II) complex can engage in a SET process to form a higher-valent intermediate without the typical oxidative addition pathway. nih.gov For instance, in specific fluorination reactions, the terpyridine ligand was found to be crucial for the transformation, which proceeds through a Pd(IV)-F intermediate formed via a SET process. nih.gov Open-shell palladium complexes in oxidation states like Pd(I) and Pd(III) are increasingly studied as they offer alternative routes for bond formation through SET reactions. nih.gov The formation of a stable Pd(I) metalloradical, for example, allows for reactivity involving the transfer of a single electron to a substrate. nih.gov

The concept of "non-innocent" ligands is critical to understanding the reactivity of chloroterpyridinepalladium(II) chloride. A non-innocent ligand can actively participate in the redox chemistry of the complex, meaning the oxidation state of the metal center cannot be definitively assigned without considering the ligand's electronic contribution. mdpi.comnih.gov

Terpyridine is considered a non-innocent ligand due to its electron-deficient pyridine (B92270) rings and low-lying LUMO (Lowest Unoccupied Molecular Orbital). nih.govnih.gov This electronic structure allows for the delocalization of electron density from the palladium center to the ligand during redox processes. nih.gov This capability allows the terpyridine ligand to act as an electron reservoir, stabilizing low-valent palladium species (like Pd(0) or Pd(I)) that are key to the catalytic cycle. nih.gov This stabilization is a crucial feature that can enhance catalytic activity and influence reaction pathways. nih.govnih.gov

Kinetics of Ligand Substitution and Complex Formation

Many ligand substitution and electron transfer reactions in catalysis occur on millisecond to second timescales, too fast to be monitored by conventional methods. photophysics.com Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of such rapid reactions in solution. colorado.edu The technique involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the reaction progress is monitored in real-time by measuring changes in absorbance or fluorescence. photophysics.comcolorado.edu

This method has been successfully applied to determine the rate of formation of palladium(II) complexes with various reagents. researchgate.netosti.gov For a system like chloroterpyridinepalladium(II) chloride, stopped-flow studies can elucidate the kinetics of solvent or chloride ligand substitution by incoming nucleophiles or substrates. The resulting kinetic data, such as rate constants, can be used to build detailed mechanistic models and identify rate-limiting steps in the catalytic cycle. photophysics.com

Table 2: Application of Stopped-Flow Spectrophotometry in Kinetic Studies

| Parameter Measured | Mechanistic Insight |

| Rate Constants (k) | Quantifies the speed of individual reaction steps (e.g., ligand binding). |

| Reaction Order | Determines how the reaction rate depends on the concentration of each reactant. |

| Activation Parameters (ΔH‡, ΔS‡) | Provides information about the transition state of the reaction (from temperature-dependence studies). |

| Detection of Intermediates | Spectroscopic monitoring can reveal the formation and decay of transient species. |

The pH of the solution is another critical factor. It can influence the protonation state of the ligands, the substrates, or the catalyst itself. In reactions like the Suzuki-Miyaura coupling, which often involves boronic acids, the pH can affect the rate of protodeboronation, a key side reaction that deactivates the nucleophile. nih.gov Alkaline conditions, for example, have been shown to accelerate the decomposition of electron-deficient (hetero)arylboronic acids. nih.gov Therefore, maintaining an optimal pH is essential for achieving high reaction rates and yields. Kinetic studies under varying pH conditions can help to map out the stability of the catalytic system and optimize the reaction protocol.

Rate Constants and Activation Parameters for Substitution Reactions

The compound chloroterpyridinepalladium(1+)chloride, with the formula [Pd(terpy)Cl]Cl, is a square-planar d⁸ metal complex. Kinetic studies of ligand substitution reactions involving this complex are crucial for understanding its reactivity and catalytic mechanisms. The substitution of the chloride ligand by an incoming nucleophile (Y) proceeds as follows:

[Pd(terpy)Cl]⁺ + Y → [Pd(terpy)Y]⁺ + Cl⁻

Detailed kinetic investigations have revealed that these substitution reactions are generally very fast, classifying the [Pd(terpy)Cl]⁺ complex as highly labile. researchgate.net The reactions typically follow an associative mechanism, which is characteristic of square-planar d⁸ complexes. This mechanism involves the formation of a five-coordinate trigonal bipyramidal intermediate in the transition state. researchgate.netacs.org

The rate law for these reactions is consistent with this mechanism, showing a second-order dependence: Rate = k₂[Pd(terpy)Cl⁺][Y]

Strong evidence for the associative pathway comes from the activation parameters. Studies on the reaction of [Pd(terpy)Cl]⁺ with L-cysteine found a strongly negative entropy of activation (ΔS‡), which is indicative of an ordered, associative transition state where a new bond is formed between the palladium center and the incoming nucleophile. researchgate.net Similarly, related palladium(II) and platinum(II) complexes exhibit negative activation volumes (ΔV‡), further supporting a significant contribution from bond-making in the transition state. researchgate.netacs.org

The reactivity of [Pd(terpy)Cl]⁺ is highly dependent on the nature of the incoming nucleophile. For instance, in a methanol-water mixture, the second-order rate constant (k₂) for the reaction with L-cysteine at 298 K was found to be 9.60 ± 0.5 M⁻¹s⁻¹. researchgate.net However, under identical conditions, sulfur-containing amino acids like L-methionine and S-methyl-L-cysteine showed no reactivity, highlighting the selectivity of the complex. researchgate.net Generally, palladium(II) complexes are several orders of magnitude more reactive in substitution reactions than their platinum(II) analogues. nih.gov

Table 1: Second-Order Rate Constants for the Substitution Reaction of [Pd(terpy)Cl]⁺ with Nucleophiles

| Nucleophile | Solvent | Temperature (K) | k₂ (M⁻¹s⁻¹) |

| L-cysteine | Methanol-Water (95:5 v/v) | 298 | 9.60 ± 0.5 researchgate.net |

| L-methionine | Methanol-Water (95:5 v/v) | 298 | Unreactive researchgate.net |

| S-methyl-L-cysteine | Methanol-Water (95:5 v/v) | 298 | Unreactive researchgate.net |

Catalytic Applications of this compound and its Derivatives

Palladium complexes featuring the tridentate terpyridine ligand are versatile catalysts in a range of organic transformations. The defined coordination geometry and electronic properties imparted by the terpyridine ligand allow these complexes to facilitate important bond-forming reactions. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Derivatives of this compound are effective catalysts for several cornerstone palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry for forming carbon-carbon bonds. mdpi.comsigmaaldrich.com

This compound and its simple derivatives typically function as homogeneous catalysts , meaning the catalyst is dissolved in the reaction medium along with the reactants. This offers the advantage of high activity and selectivity, as the catalytic sites are readily accessible. However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the expensive palladium catalyst. researchgate.netqualitas1998.net

To overcome these limitations, heterogeneous versions have been developed. In one approach, a terpyridine palladium(II) complex is immobilized on a solid support, such as an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin. mdpi.comresearchgate.net This heterogenized catalyst can be used in aqueous media, and because it is in a different phase from the reactants and products, it can be easily recovered by simple filtration and reused multiple times without a significant loss of catalytic activity. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling. mdpi.com While heterogeneous catalysts offer practical advantages, they can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. researchgate.net

Palladium terpyridine catalysts have demonstrated broad applicability in Suzuki-Miyaura and Mizoroki-Heck reactions, showing tolerance to a variety of functional groups.

Suzuki-Miyaura Coupling: A polymer-supported terpyridine palladium(II) complex has been shown to efficiently catalyze the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids in water. mdpi.comresearchgate.net The reaction demonstrates good scope, with both electron-rich (e.g., -CH₃, -OCH₃) and electron-poor (e.g., -CF₃) substituents on the aryl halide being well-tolerated. Aryl iodides and bromides are effective coupling partners. Various substituted arylboronic acids also react efficiently to produce the corresponding biaryl products in high yields. mdpi.comresearchgate.net

Table 2: Substrate Scope for Suzuki-Miyaura Coupling Catalyzed by a Heterogeneous Terpyridine-Palladium Complex

| Aryl Halide | Boronic Acid | Product | Yield (%) |

| Iodobenzene | Phenylboronic acid | Biphenyl | 93 mdpi.com |

| 4-Iodotoluene (B166478) | Phenylboronic acid | 4-Methylbiphenyl | 82 researchgate.net |

| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 researchgate.net |

| 1-Iodo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 93 researchgate.net |

| Bromobenzene | Phenylboronic acid | Biphenyl | 74 mdpi.com |

| Iodobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 91 mdpi.com |

| Iodobenzene | 4-Formylphenylboronic acid | 4-Formylbiphenyl | 90 mdpi.com |

| Iodobenzene | 2-Thienylboronic acid | 2-Phenylthiophene | 96 mdpi.com |

Mizoroki-Heck Reaction: The heterogeneous terpyridine palladium catalyst is also effective for the Mizoroki-Heck reaction, coupling aryl halides with styrenes in water. researchgate.net The reaction proceeds with high yields for various substituted aryl iodides and bromides.

Table 3: Substrate Scope for Mizoroki-Heck Reaction Catalyzed by a Heterogeneous Terpyridine-Palladium Complex

| Aryl Halide | Alkene | Product | Yield (%) |

| Iodobenzene | Styrene | Stilbene | 95 researchgate.net |

| 4-Iodotoluene | Styrene | 4-Methylstilbene | 83 researchgate.net |

| 4-Iodoanisole | Styrene | 4-Methoxystilbene | 91 researchgate.net |

| 1-Iodo-4-(trifluoromethyl)benzene | Styrene | 4-(Trifluoromethyl)stilbene | 94 researchgate.net |

| Bromobenzene | Styrene | Stilbene | 81 researchgate.net |

| 4-Bromobenzonitrile | Styrene | 4-Cyanostilbene | 85 researchgate.net |

C-H Activation and Functionalization Reactions

Palladium-catalyzed C–H activation is a powerful strategy for forming new bonds directly from ubiquitous C–H bonds, avoiding the need for pre-functionalized substrates. nih.gov Terpyridine-palladium complexes have been identified as key players in this field, particularly in reactions that proceed via single electron transfer (SET) pathways. nih.gov The electronic properties of the terpyridine ligand can stabilize different oxidation states of palladium, enabling novel reactivity. While broadly applied in various C-H functionalization reactions, a standout application for terpyridine-palladium systems is in C-H fluorination. nih.govresearchgate.net

Electrophilic Aromatic Fluorination Pathways

A significant recent application of terpyridine-palladium derivatives is in the catalytic electrophilic aromatic C–H fluorination. nih.govresearchgate.net This transformation is particularly challenging because fluorine is not amenable to direct electrophilic aromatic substitution using classical methods. springernature.com

A catalyst system, often a derivative of the chloroterpyridinepalladium(1+) cation such as Pd(terpy)(2-Cl-phen)₂, enables the direct, non-chelation-assisted fluorination of arenes using mild electrophilic fluorinating reagents like Selectfluor. researchgate.netspringernature.com The mechanism of this reaction is distinct from typical cross-coupling cycles. nih.gov Instead of forming an organopalladium (Pd-Ar) intermediate, the terpyridine-ligated Pd(II) precatalyst is oxidized by the fluorinating agent. nih.govresearchgate.net This oxidation is believed to generate a highly reactive, triply cationic Pd(IV)-F electrophile. nih.govresearchgate.net This potent electrophilic species can then fluorinate a wide range of arenes that are unreactive towards the fluorinating agent alone. springernature.com

The terpyridine ligand is considered essential for this transformation. nih.gov It is proposed to stabilize the high-valent Pd(IV) intermediate and facilitate the SET process required for its formation, while also preventing the formation of Pd-Ar intermediates that could lead to undesired side reactions. nih.gov This catalytic method exhibits a broad substrate scope and excellent functional group tolerance, allowing for the late-stage fluorination of complex molecules. researchgate.net

Oxidation Reactions (e.g., Alkene Functionalization)

Palladium(II) complexes, including those with terpyridine ligands, are pivotal in catalyzing the oxidation of alkenes, a process that introduces new carbon-oxygen or carbon-nitrogen bonds. scispace.comresearchgate.net These transformations are fundamental in organic synthesis, allowing for the conversion of simple alkene feedstocks into more complex and valuable functionalized molecules. scispace.com The reactivity of palladium(II) salts with the π-orbitals of an alkene can initiate several distinct mechanistic pathways, and the specific outcome is often influenced by the ligands coordinated to the palladium center and the reaction conditions. scispace.com

Three primary classes of palladium(II)-catalyzed alkene oxidation reactions have been identified:

Wacker-type Oxidations : This pathway proceeds through the nucleopalladation of the alkene, where a nucleophile (like water or an alcohol) attacks the coordinated double bond. scispace.comresearchgate.net This is typically followed by a β-hydride elimination step to yield the oxidized product, such as a ketone or aldehyde. scispace.comresearchgate.net Kinetic studies have been instrumental in elucidating the intricacies of this mechanism, including the debate between cis- and trans-nucleopalladation pathways. nih.gov

Allylic Oxidation : This mechanism involves the cleavage of an allylic C-H bond to form a π-allyl palladium intermediate. scispace.comresearchgate.net Subsequent nucleophilic attack on this intermediate yields the allylic functionalized product. scispace.com

1,2-Difunctionalization : In this class of reactions, the σ-alkylpalladium(II) intermediate formed after initial nucleopalladation does not undergo β-hydride elimination. scispace.comresearchgate.net Instead, it is intercepted by an oxidizing agent or another reagent, leading to the formation of a new bond at the carbon previously bonded to palladium, resulting in the addition of two functional groups across the double bond. scispace.com

The terpyridine ligand, being a "non-innocent" ligand, can stabilize various oxidation states of the metal and mediate electron transfer processes, which can influence the operative mechanism. nih.gov For instance, in some palladium-catalyzed functionalizations, the mechanism can involve the formation of a Pd(IV) intermediate through a single electron transfer (SET) process, a pathway that can be facilitated by the electronic properties of the terpyridine ligand. The choice of oxidant and reaction conditions can significantly alter the reaction pathway and product selectivity. nih.gov

| Reaction Type | Key Mechanistic Steps | Typical Products | Governing Factors |

|---|---|---|---|

| Wacker-Type Oxidation | Nucleopalladation, β-Hydride Elimination | Ketones, Aldehydes | Nucleophile concentration, Ligands, Solvent |

| Allylic Oxidation | Allylic C-H Activation, π-Allyl Formation | Allylic Ethers, Esters, Amines | Oxidant, Ligand Sterics/Electronics |

| 1,2-Difunctionalization | Nucleopalladation, Oxidative Functionalization | Diols, Amino Alcohols, Diamines | Trapping Reagent, Oxidant Strength |

Synergistic Effects in Bimetallic Palladium-Nickel Terpyridine Catalysts

Bimetallic catalysts often exhibit superior chemical activity and selectivity compared to their monometallic counterparts due to synergistic effects between the two metals. digitellinc.comacs.org In the context of terpyridine-ligated systems, palladium-nickel (Pd-Ni) bimetallic catalysts have been developed to leverage these cooperative interactions. The introduction of nickel can enhance catalytic ability and reduce the reliance on the more expensive palladium. rsc.org The arrangement and composition of these organic bimetallic catalysts are critical in determining their specific activities and efficiency. rsc.orgrsc.org

Electron Transfer and Charge Distribution in Bimetallic Active Centers

The synergistic effect in Pd-Ni terpyridine catalysts is fundamentally rooted in electronic interactions and electron transfer between the two metal centers. rsc.org In a hetero-bimetallic Pd(II)/Ni(II) nanosheet system, a synergetic effect between palladium and nickel leads to the formation of small Ni(0)/Pd(0) clusters through electron transfer on the catalytic surface. rsc.orgrsc.org This phenomenon suggests that the nanoscale clusters of Ni/Pd, stabilized by the terpyridine ligand and a support, function as the true active centers for the catalytic reaction. rsc.orgrsc.org

This charge redistribution has profound mechanistic implications. For example, Density Functional Theory (DFT) calculations have been used to investigate the energy barrier of the oxidative insertion process. rsc.org These studies reveal how the electronic modifications induced by the bimetallic synergy can lower the activation energy for key steps in the catalytic cycle. rsc.org The electrochemical properties of the individual metal complexes are also altered; the reduction potentials of cyclometalated terpyridine nickel complexes are significantly different from their palladium counterparts, which influences their behavior in redox-driven catalytic cycles. mdpi.com For nickel, single electron pathways involving multiple oxidation states (0, +I, +II, +III) are often accessible, in contrast to palladium, which more commonly shuttles between even-electron states (0, +II, +IV). mdpi.com This difference in redox behavior is a key factor in the synergistic catalysis observed in bimetallic systems.

| Catalyst System | Observed Electronic Effect | Consequence for Catalysis | Supporting Evidence |

|---|---|---|---|

| Monometallic Pd-Terpyridine | Standard Pd(0)/Pd(II) or Pd(II)/Pd(IV) redox cycling | Baseline catalytic activity | General literature on Pd catalysis |

| Monometallic Ni-Terpyridine | Accessible Ni(0)/Ni(I)/Ni(II)/Ni(III) oxidation states | Different reactivity, often involving single-electron transfer (SET) pathways | Electrochemical studies mdpi.commdpi.com |

| Bimetallic Pd-Ni Terpyridine | Electron transfer between metals, formation of Ni(0)/Pd(0) active clusters | Enhanced catalytic activity, lower activation barriers | XPS analysis, DFT calculations rsc.org |

Interfacial Catalytic Mechanisms on Supported Systems

When bimetallic palladium-nickel terpyridine catalysts are immobilized on a support material, such as graphene oxide (GO), the catalytic mechanism becomes a heterogeneous process occurring at the interface. rsc.org The support is not merely an inert scaffold but plays an active role in the catalytic cycle. rsc.org

The primary roles of the support in these systems include:

Dispersion and Stabilization : The support material, particularly one with a high surface area like graphene oxide, effectively disperses and stabilizes the bimetallic catalyst. rsc.org This prevents the aggregation of the metal centers and ensures that substrates have better access to the active sites. rsc.org

Facilitating Electron Transfer : Graphene oxide can act as a conduit for electrons, promoting efficient electron transfer between the support itself, the terpyridine ligand, and the bimetallic active center. rsc.org Research on a GO-supported terpyridine-Ni/Pd system revealed that the number of available pathways for electron transfer was considerably higher compared to monometallic or other supported bimetallic catalysts, which directly contributed to its enhanced activity. rsc.org

Influencing the Active Site : The interaction between the metallic particles and the support can create unique interfacial structures that drive catalytic synergy. kaist.ac.kr This is analogous to the strong metal-support interaction (SMSI) effect, where the interface becomes the locus of catalytic activity. kaist.ac.kr

Supramolecular Chemistry and Advanced Materials

Self-Assembly Strategies Involving Terpyridine-Palladium(II) Complexes

Coordination-driven self-assembly is a foundational strategy that leverages the predictable geometry of metal-ligand bonds to build sophisticated molecular architectures. nih.gov In this context, palladium(II) complexes with terpyridine ligands are exemplary building blocks due to their stability and defined structural characteristics. nih.govresearchgate.net

The rational design of metallo-supramolecular architectures relies on the geometric information encoded within the molecular components—the metal ion and the organic ligand. nih.gov Palladium(II) typically adopts a square-planar coordination geometry. nih.gov When complexed with a tridentate ligand like terpyridine, it forms a stable, linear, and rigid linkage. nih.gov This linearity is a key design principle, enabling the construction of predictable and well-ordered supramolecular coordination complexes. nih.govnih.gov

By modifying the terpyridine ligand, for instance by creating ditopic ligands with specific angles between the terpyridine units, chemists can direct the self-assembly process to form discrete two- and three-dimensional structures such as triangles, squares, and more complex polyhedra. nih.govrsc.org The final topology of the architecture is thus guided by the coordination preference of the palladium center and the geometry of the terpyridine-based ligands. nih.gov The spontaneous formation of these highly ordered assemblies is driven by the enthalpic contributions from the formation of dative bonds between the ligands and the palladium nodes, as well as entropic factors related to solvation. nih.gov

Seeded-growth polymerization is a sophisticated self-assembly technique that provides kinetic control over the growth of supramolecular structures, allowing for the formation of nanomaterials with well-defined sizes and shapes. rsc.orgresearchgate.netnih.gov This method involves a nucleation–elongation mechanism, where pre-formed "seeds" act as templates for the addition of monomer units (unimers). rsc.org

A notable example involves a bimetallic complex featuring a 4′-ferrocenyl-(2,2′:6′,2′′-terpyridine)palladium core. rsc.org This complex was utilized in a seeded-growth self-assembly process to produce nanoribbons with controllable lengths. The process was found to follow first-order reaction kinetics with respect to the concentration of the unimer. rsc.org By adjusting the ratio of unimer to seed, researchers could systematically control the length of the resulting nanoribbons. rsc.org This approach represents the first demonstration of living seeded supramolecular polymerization for a bimetallic organic complex. rsc.org

| [Unimer]/[Seed] Ratio | Resulting Average Nanoribbon Length (μm) | Average Nanoribbon Width (nm) | Kinetic Order |

|---|---|---|---|

| 1:1 | 1.11 | 75.6 | First-Order |

| 2:1 | Data Not Specified | 75.6 | First-Order |

| 3:1 | Data Not Specified | 75.6 | First-Order |

| 4:1 | Data Not Specified | 75.6 | First-Order |

| 5:1 | 5.04 | 75.6 | First-Order |

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. researchgate.netnih.gov

Terpyridine and its derivatives are highly valuable organic linkers for the design and synthesis of MOFs. researchgate.netnih.govresearchgate.net The rigid structure of the terpyridine unit and its ability to form stable complexes with various metals allow it to act as a reliable building block for creating robust, higher-dimensional frameworks. researchgate.netnih.gov

By functionalizing the terpyridine ligand, for example at the 4'-phenyl position, additional coordinating groups like carboxylates can be introduced. researchgate.netnih.gov These bifunctional linkers can then participate in multiple coordination modes, leading to the formation of complex three-dimensional MOFs with diverse topologies. researchgate.netnih.gov The π-electron-rich nature of the terpyridine moiety can also impart useful physicochemical properties to the final MOF, such as photoluminescence and chemical selectivity. researchgate.netnih.gov

Post-synthetic metalation (PSMet) is a powerful technique for modifying MOFs after their initial synthesis. rsc.orgtesisenred.net This approach allows for the introduction of new metal centers into a pre-existing framework, tailoring its properties for specific applications like gas storage, separation, and catalysis. rsc.org The strategy involves using a MOF that has been constructed with ligands bearing available coordination sites. rsc.org